molecular formula C12H9BrN2O3 B325990 N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide

Katalognummer: B325990
Molekulargewicht: 309.11 g/mol
InChI-Schlüssel: WQFWXJAIEJJFJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide is a chemical compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a furan ring substituted with a bromine atom and a carboxamide group attached to a phenyl ring with a carbamoyl group.

Vorbereitungsmethoden

The synthesis of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide typically involves the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a carbamoyl group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide involves its interaction with specific molecular targets in cells. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, resulting in antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

N-[4-(aminocarbonyl)phenyl]-5-bromo-2-furamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H9BrN2O3

Molekulargewicht

309.11 g/mol

IUPAC-Name

5-bromo-N-(4-carbamoylphenyl)furan-2-carboxamide

InChI

InChI=1S/C12H9BrN2O3/c13-10-6-5-9(18-10)12(17)15-8-3-1-7(2-4-8)11(14)16/h1-6H,(H2,14,16)(H,15,17)

InChI-Schlüssel

WQFWXJAIEJJFJR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br

Kanonische SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)C2=CC=C(O2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.